tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate
CAS No.: 1797583-04-0
Cat. No.: VC2956612
Molecular Formula: C10H19N3O4S
Molecular Weight: 277.34 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate - 1797583-04-0](/images/structure/VC2956612.png)
Specification
CAS No. | 1797583-04-0 |
---|---|
Molecular Formula | C10H19N3O4S |
Molecular Weight | 277.34 g/mol |
IUPAC Name | tert-butyl 1,1-dioxo-2,3,3a,4,6,7-hexahydro-[1,2,5]thiadiazolo[2,3-a]pyrazine-5-carboxylate |
Standard InChI | InChI=1S/C10H19N3O4S/c1-10(2,3)17-9(14)12-4-5-13-8(7-12)6-11-18(13,15)16/h8,11H,4-7H2,1-3H3 |
Standard InChI Key | AUGMRHOXYQBPGE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN2C(C1)CNS2(=O)=O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(C1)CNS2(=O)=O |
Introduction
Chemical Identity and Physiochemical Properties
tert-Butyl 1,1-dioxo-hexahydro-2H-1lambda6- thiadiazolo[2,3-a]piperazine-5-carboxylate is a bicyclic heterocyclic compound characterized by a thiadiazole ring fused with a piperazine system and protected by a tert-butyloxycarbonyl (Boc) group. The compound's essential physiochemical properties are summarized in Table 1.
Table 1. Physiochemical Properties of tert-Butyl 1,1-Dioxo-Hexahydro-2H-1Lambda6- Thiadiazolo[2,3-a]Piperazine-5-Carboxylate
Property | Value |
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CAS Registry Number | 1797583-04-0 |
Molecular Formula | C₁₀H₁₉N₃O₄S |
Molecular Weight | 277.34 g/mol |
SMILES Notation | CC(C)(C)OC(=O)N1CCN2C(CNS2(=O)=O)C1 |
Physical State | Solid |
Storage Conditions | Room temperature |
The compound contains a 1,2,5-thiadiazole scaffold with two oxygen atoms attached to the sulfur atom (hence the 1,1-dioxo designation), fused with a piperazine ring system at positions 2 and 3 of the thiadiazole ring (denoted by [2,3-a] in the nomenclature) . The piperazine ring is further functionalized with a tert-butyloxycarbonyl protecting group at position 5.
Structural Features and Reactivity
Key Structural Elements
The structure of tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6- thiadiazolo[2,3-a]piperazine-5-carboxylate comprises several important functional groups that contribute to its chemical behavior:
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The 1,2,5-thiadiazole ring in its 1,1-dioxo form, where the sulfur atom is in the +6 oxidation state (lambda6)
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The piperazine ring, providing a basic nitrogen center
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The tert-butyloxycarbonyl (Boc) protecting group, which can be selectively cleaved under acidic conditions
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The sulfonamide-like structure within the thiadiazole ring
These structural elements bestow the compound with specific reactivity patterns that are valuable in synthetic contexts. The presence of the Boc protecting group allows for selective deprotection and further functionalization at the protected nitrogen, making this compound a potentially useful intermediate in synthesis .
Conformational Analysis
The bicyclic system formed by the fusion of the thiadiazole and piperazine rings creates a constrained molecular architecture. This rigid framework likely influences the compound's three-dimensional presentation of functional groups, potentially impacting its binding characteristics with biological targets. The tert-butyloxycarbonyl group typically adopts a conformation that minimizes steric interactions while maintaining optimal overlap of the carbamate π-system.
Relationship to Other Heterocyclic Compounds
Comparison with Related Structures
tert-Butyl 1,1-dioxo-hexahydro-2H-1lambda6- thiadiazolo[2,3-a]piperazine-5-carboxylate shares structural similarities with several other classes of heterocyclic compounds that have demonstrated biological activity. Table 2 presents a comparison with structurally related compounds.
Table 2. Comparison of tert-Butyl 1,1-Dioxo-Hexahydro-2H-1Lambda6- Thiadiazolo[2,3-a]Piperazine-5-Carboxylate with Related Compounds
The structural similarities between these compounds suggest potential overlaps in synthetic methodologies and applications. For instance, compounds containing the tert-butyloxycarbonyl group are often utilized as protected intermediates in the synthesis of more complex structures, where the protecting group can be selectively removed to allow further functionalization .
Structural Features of Thiadiazole and Piperazine Moieties
The 1,2,5-thiadiazole and piperazine components of the compound are particularly noteworthy due to their prevalence in biologically active molecules. The 1,2,5-thiadiazole ring system, especially in its 1,1-dioxo form, shares electronic and structural similarities with sulfonamides, which are known for their antimicrobial properties. The piperazine ring, on the other hand, is a common structural motif in numerous pharmaceuticals, including antipsychotics, antihistamines, and antiparasitics .
Analytical Characterization
Standard analytical techniques would be employed to characterize tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6- thiadiazolo[2,3-a]piperazine-5-carboxylate, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
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X-ray crystallography (if crystalline material is available)
The ¹H NMR spectrum would likely exhibit characteristic signals for the tert-butyl group (typically a singlet at approximately δ 1.4-1.5 ppm) and complex patterns for the methylene protons of the piperazine ring. The ¹³C NMR would show signals for the carbonyl carbon of the carbamate group (typically around δ 155-160 ppm) and the quaternary carbon of the tert-butyl group (around δ 80 ppm) .
Future Research Directions
Future research involving tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6- thiadiazolo[2,3-a]piperazine-5-carboxylate might explore several avenues:
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Development of efficient and scalable synthetic routes
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Investigation of its potential as a building block in medicinal chemistry
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Exploration of structure-activity relationships of derivatives obtained through modification after Boc deprotection
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Evaluation of potential biological activities, particularly in areas where similar thiadiazole and piperazine compounds have shown promise
Given the growing interest in novel heterocyclic scaffolds for drug discovery, this compound and its derivatives warrant further investigation to fully assess their utility in pharmaceutical research.
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